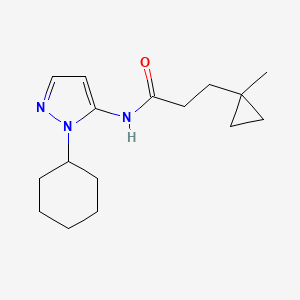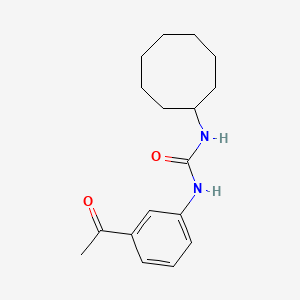
2-(3-chlorophenoxy)-N-(1-isopropyl-4-piperidinyl)-2-methylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-chlorophenoxy)-N-(1-isopropyl-4-piperidinyl)-2-methylpropanamide, also known as Loperamide, is a synthetic opioid receptor agonist used for the treatment of diarrhea. It is a potent antidiarrheal agent that works by slowing down the movement of the intestines, thereby increasing the absorption of water and electrolytes from the stool. Loperamide is chemically related to the opioid family of drugs, but it does not produce the same euphoric effects as other opioids, making it less likely to be abused or misused.
作用機序
2-(3-chlorophenoxy)-N-(1-isopropyl-4-piperidinyl)-2-methylpropanamide works by binding to the mu-opioid receptors in the gut, which are responsible for regulating intestinal motility. By binding to these receptors, loperamide slows down the movement of the intestines, thereby increasing the absorption of water and electrolytes from the stool. This results in firmer stools and a reduction in the frequency and volume of bowel movements.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects on the body. It has been found to increase the absorption of water and electrolytes from the gut, reduce the secretion of fluid into the gut, and decrease the motility of the gut. It has also been shown to have an analgesic effect, although this is thought to be secondary to its antidiarrheal properties.
実験室実験の利点と制限
2-(3-chlorophenoxy)-N-(1-isopropyl-4-piperidinyl)-2-methylpropanamide has several advantages for use in lab experiments, including its high potency, specificity, and selectivity for the mu-opioid receptor. It is also relatively stable and easy to handle. However, it is important to note that loperamide is a controlled substance and must be handled with care to avoid misuse or abuse.
将来の方向性
There are several potential future directions for research on loperamide. One area of interest is its potential use in the treatment of other gastrointestinal disorders, such as irritable bowel syndrome and inflammatory bowel disease. Another area of interest is its potential use in the treatment of opioid addiction, as loperamide has been shown to have some opioid-like effects in the brain. Additionally, further research is needed to explore the long-term safety and efficacy of loperamide use.
合成法
2-(3-chlorophenoxy)-N-(1-isopropyl-4-piperidinyl)-2-methylpropanamide is synthesized by reacting 3-chlorophenol with N-(1-isopropyl-4-piperidinyl)-2-methylpropanamide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the resulting product is purified by recrystallization.
科学的研究の応用
2-(3-chlorophenoxy)-N-(1-isopropyl-4-piperidinyl)-2-methylpropanamide has been extensively studied for its antidiarrheal properties and has been found to be highly effective in the treatment of acute and chronic diarrhea. It has also been investigated for its potential use in the treatment of other gastrointestinal disorders, such as irritable bowel syndrome and inflammatory bowel disease.
特性
IUPAC Name |
2-(3-chlorophenoxy)-2-methyl-N-(1-propan-2-ylpiperidin-4-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27ClN2O2/c1-13(2)21-10-8-15(9-11-21)20-17(22)18(3,4)23-16-7-5-6-14(19)12-16/h5-7,12-13,15H,8-11H2,1-4H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSGFJQUZLRXZLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)NC(=O)C(C)(C)OC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-benzyl-4-[(3,4-difluorophenyl)sulfonyl]piperazine](/img/structure/B5064676.png)
![N-[2-(phenylsulfonyl)-2-(3-pyridinyl)ethyl]-2-thiophenecarboxamide](/img/structure/B5064683.png)
![5-chloro-N-({[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-methoxybenzamide](/img/structure/B5064686.png)
![3-(4-methoxybenzyl)-1-methyl-8-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5064693.png)
![2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-[3-(1H-pyrazol-1-yl)propyl]benzamide](/img/structure/B5064700.png)

![N-[4-(benzyloxy)phenyl]-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5064725.png)
![7-fluoro-3-methyl-N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-1-benzofuran-2-carboxamide](/img/structure/B5064740.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5064748.png)
![4-[2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazino]benzenesulfonic acid](/img/structure/B5064749.png)
![2-methyl-1-[(4-methyl-3-nitrophenyl)sulfonyl]piperidine](/img/structure/B5064750.png)
